1-[2-(n-Pentylthio)phenyl]ethanol
Description
1-[2-(n-Pentylthio)phenyl]ethanol is a sulfur-containing aromatic alcohol with a pentylthio (-S-C₅H₁₁) substituent at the ortho position of the phenyl ring and an ethanol (-CH₂CH₂OH) group. This compound has been historically cataloged as a synthetic building block for organic chemistry but is currently listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
1-(2-pentylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEYFVLBWKOHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271239 | |
| Record name | Benzenemethanol, α-methyl-2-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-56-9 | |
| Record name | Benzenemethanol, α-methyl-2-(pentylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-methyl-2-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(n-Pentylthio)phenyl]ethanol typically involves the reaction of 2-bromo-1-(n-pentylthio)benzene with an appropriate ethanol derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(n-Pentylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: 1-[2-(n-Pentylthio)phenyl]ethanone.
Reduction: 1-[2-(n-Pentylthio)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[2-(n-Pentylthio)phenyl]ethanol exhibit significant anticancer activity. For instance, studies have shown that derivatives of phenylthio compounds can induce cytotoxic effects in various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds demonstrated low IC50 values, indicating potent activity against this cell line. For example, related compounds showed IC50 values as low as 3 µM .
- HCT-116 (Colon Cancer) : Similar derivatives exhibited promising results, with some reaching IC50 values around 9 µM .
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Activity
The compound also shows potential in antimicrobial applications. Studies have reported that similar thioether compounds possess significant antibacterial and antifungal properties:
- Antibacterial : Compounds were found to be effective against Enterococcus faecalis and Candida albicans, outperforming standard antibiotics like cefazolin and clotrimazole .
- Antifungal : The efficacy against fungal strains such as Microsporum audouinii was notable, indicating a broad spectrum of antimicrobial activity .
Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of various phenylthio derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines. The evaluation utilized MTT assays to determine cell viability post-treatment, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, researchers tested the efficacy of several thioether compounds against common bacterial and fungal pathogens. The results demonstrated that compounds with similar structural features to this compound exhibited superior activity compared to conventional antibiotics, suggesting its potential use in treating infections.
Mechanism of Action
The mechanism of action of 1-[2-(n-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparison
Functional Group Analysis
- Thioether vs. In contrast, fluorine (in 1-(2-fluorophenyl)ethanol) enhances electronegativity, while methyl (in 1-(2-methylphenyl)ethanol) adds steric bulk .
- Hydrophobicity: The pentyl chain in the target compound significantly increases lipophilicity (logP estimated >3.5) compared to smaller substituents in analogs (e.g., logP ~1.8 for 1-(2-fluorophenyl)ethanol).
Biological Activity
1-[2-(n-Pentylthio)phenyl]ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular structures, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a distinctive structure characterized by a phenolic backbone with a pentylthio group. This structure influences its solubility, membrane permeability, and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 198.29 g/mol |
| CAS Number | 1443307-56-9 |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various biomolecules. Similar compounds, such as 2-phenylethanol, have been shown to disrupt lipid bilayers, leading to increased membrane fluidity and altered cellular functions. The hydrophobic nature of the pentylthio group facilitates its incorporation into lipid membranes, which may result in:
- Membrane Disruption : Insertion into lipid bilayers can disturb membrane integrity and affect protein function.
- Bacteriostatic Effects : Similar to other phenolic compounds, it may exhibit bacteriostatic properties by altering membrane organization and affecting microbial growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of phenylethanol possess significant antimicrobial properties. The compound's ability to disrupt bacterial membranes suggests potential applications in developing antimicrobial agents. For instance, 2-phenylethanol has shown effectiveness against various bacteria at concentrations as low as 8 mM .
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although detailed studies are required to elucidate the underlying mechanisms.
Anti-inflammatory Properties
There is emerging evidence that compounds with similar structures can modulate inflammatory pathways. The potential anti-inflammatory effects of this compound warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Bacteriostatic Activity : A study on 2-phenylethanol derivatives found that their incorporation into model membranes correlated positively with their bacteriostatic activity. This suggests that similar mechanisms may apply to this compound .
- Cytotoxicity in Cancer Cells : Research on phenolic compounds indicates that they can affect cell proliferation and induce cell death in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully characterized but are an area of active research .
- Synergistic Effects : Some studies have reported synergistic effects between phenolic compounds and other agents (e.g., ethanol), enhancing their overall antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
